molecular formula C5H8O4 B6150785 4-hydroxyoxolane-3-carboxylic acid, Mixture of diastereomers CAS No. 915125-20-1

4-hydroxyoxolane-3-carboxylic acid, Mixture of diastereomers

Cat. No.: B6150785
CAS No.: 915125-20-1
M. Wt: 132.11 g/mol
InChI Key: WPYFKMJISQFZFP-UHFFFAOYSA-N
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Description

4-Hydroxyoxolane-3-carboxylic acid, a mixture of diastereomers, is an organic compound with the molecular formula C5H8O4. This compound is characterized by the presence of a hydroxyl group and a carboxylic acid group attached to an oxolane ring. The mixture of diastereomers refers to the presence of two or more stereoisomers that are not mirror images of each other. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyoxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to favor the formation of the desired diastereomers.

Industrial Production Methods: In an industrial setting, the production of 4-hydroxyoxolane-3-carboxylic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs high-pressure reactors and advanced purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyoxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxolane-3-carboxylic acid derivatives.

    Reduction: Formation of 4-hydroxyoxolane derivatives.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

4-Hydroxyoxolane-3-carboxylic acid is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxyoxolane-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

    4-Hydroxytetrahydrofuran-3-carboxylic acid: Similar structure but differs in the stereochemistry of the hydroxyl and carboxylic acid groups.

    Oxolane-3-carboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.

    Tetrahydrofuran-3-carboxylic acid: Similar ring structure but without the hydroxyl group.

Uniqueness: 4-Hydroxyoxolane-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the oxolane ring, which imparts distinct chemical properties and reactivity. The mixture of diastereomers adds complexity to its stereochemistry, making it valuable for studying stereochemical effects in chemical reactions and biological interactions.

Properties

IUPAC Name

4-hydroxyoxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4-2-9-1-3(4)5(7)8/h3-4,6H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYFKMJISQFZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915125-20-1
Record name 4-hydroxyoxolane-3-carboxylic acid
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